L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine
Description
L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine is a synthetic hexapeptide with the sequence Leu-Gly-His-Leu-Asn-Val-Leu. Its structure includes hydrophobic residues (leucine, valine), a polar asparagine (Asn), and a histidine (His) residue, which confers pH-dependent properties due to its imidazole side chain.
Properties
CAS No. |
918529-45-0 |
|---|---|
Molecular Formula |
C35H60N10O9 |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H60N10O9/c1-17(2)9-22(36)30(48)39-15-28(47)41-24(12-21-14-38-16-40-21)32(50)42-23(10-18(3)4)31(49)43-25(13-27(37)46)33(51)45-29(20(7)8)34(52)44-26(35(53)54)11-19(5)6/h14,16-20,22-26,29H,9-13,15,36H2,1-8H3,(H2,37,46)(H,38,40)(H,39,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)(H,53,54)/t22-,23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
BVPHLXWANSCNNY-WTWMNNMUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may yield histidine derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Biological Significance
L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine is composed of multiple amino acids, which contribute to its structural and functional characteristics. The sequence of amino acids can influence its biological activity, making it an interesting candidate for various applications.
Biomedical Research Applications
2.1 Antioxidant Properties
Research indicates that peptides like this compound exhibit antioxidant properties, which can protect cells from oxidative stress. A study demonstrated that similar peptides could scavenge free radicals, thus potentially reducing cellular damage in various conditions such as neurodegenerative diseases .
2.2 Immunomodulatory Effects
Oligopeptides have been shown to modulate immune responses. This compound may enhance the activity of immune cells, thereby improving the body's defense mechanisms against pathogens. Case studies have highlighted the role of such peptides in enhancing vaccine efficacy through improved immune response .
Drug Development
3.1 Peptide-Based Therapeutics
The unique structure of this compound positions it as a potential candidate for peptide-based therapeutics. Its ability to mimic natural hormones or neurotransmitters can be exploited in drug design. For instance, modifications to the peptide structure may enhance its binding affinity to specific receptors involved in metabolic regulation or neurological functions .
3.2 Delivery Systems
This compound can be incorporated into drug delivery systems to improve bioavailability and targeted delivery of therapeutic agents. Research has shown that encapsulating drugs within peptide carriers can enhance their stability and release profiles, making them more effective in clinical settings .
Biotechnology Applications
4.1 Enzyme Stabilization
Peptides like this compound are being studied for their ability to stabilize enzymes during industrial processes. The presence of specific amino acid residues can enhance enzyme activity and stability under harsh conditions, which is beneficial for biocatalysis in pharmaceuticals and food industries .
4.2 Cell Culture Systems
In cell culture applications, this oligopeptide may serve as a supplement to improve cell growth and viability. Studies have indicated that certain peptides can promote cell adhesion and proliferation, making them valuable in tissue engineering and regenerative medicine .
Data Table: Summary of Applications
Case Studies
-
Case Study 1: Antioxidant Activity
A study published in the Journal of Peptide Science demonstrated that a similar oligopeptide exhibited significant antioxidant activity in vitro, reducing oxidative damage in neuronal cells. -
Case Study 2: Immunomodulation
Research published in Frontiers in Immunology highlighted the use of a peptide with a similar structure to enhance T-cell responses following vaccination against influenza. -
Case Study 3: Drug Delivery
An investigation into peptide-based drug delivery systems revealed that oligopeptides improved the pharmacokinetic profiles of encapsulated drugs, leading to enhanced therapeutic outcomes in animal models.
Mechanism of Action
The mechanism of action of L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Dipeptides and Tripeptides
Shorter peptides, such as dipeptides and tripeptides, share partial sequences or residues with the target compound. Key examples include:
- L-Leucylglycine (Leu-Gly): pKa values: 3.25 (α-carboxyl) and 8.28 (α-amino) . Compared to the hexapeptide, Leu-Gly lacks functional complexity but demonstrates similar ionization trends at the N- and C-termini.
- L-Leucyl-L-asparagine (Leu-Asn): pKa values: 3.00 (α-carboxyl) and 8.12 (α-amino) .
- Leucylisoserine: pKa values: 3.19 (α-carboxyl) and 8.21 (α-amino) . This tripeptide highlights how additional residues modify solubility and charge distribution compared to dipeptides.
Table 1: Physicochemical Properties of Shorter Peptides
| Compound | pKa1 (α-carboxyl) | pKa2 (α-amino) | Key Residues |
|---|---|---|---|
| L-Leucylglycine | 3.25 | 8.28 | Leu, Gly |
| L-Leucyl-L-asparagine | 3.00 | 8.12 | Leu, Asn |
| Leucylisoserine | 3.19 | 8.21 | Leu, IsoSer |
Longer Peptides with Overlapping Sequences
(i) L-Isoleucyl-L-leucyl-L-histidyl-L-asparaginylglycyl-L-alanyl-L-tyrosyl-L-seryl-L-leucine (CAS 160214-67-5)
- Sequence: Ile-Leu-His-Asn-Gly-Ala-Tyr-Ser-Leu (nonapeptide).
- Molecular Formula : C₄₅H₇₀N₁₂O₁₃.
- Molecular Weight : 987.11 g/mol .
- Comparison: Shares His, Asn, and Leu residues with the target hexapeptide.
(ii) L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine (CAS 735329-52-9)
- Sequence: Ser-Leu-Gly-Ser-Pro-Val-Leu-Gly-Leu (nonapeptide).
- Molecular Formula: Not explicitly stated, but inferred to be larger than the hexapeptide.
- Key Features : Proline introduces conformational rigidity, while multiple leucine residues enhance hydrophobicity .
Table 2: Structural and Molecular Comparisons of Longer Peptides
Biological Activity
L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine is a complex peptide composed of multiple amino acids, primarily focusing on leucine, which plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Composition
The compound consists of the following amino acids:
- Leucine (Leu)
- Glycine (Gly)
- Histidine (His)
- Asparagine (Asn)
- Valine (Val)
This peptide is characterized by its branched-chain amino acids (BCAAs), which are essential for protein synthesis and metabolic regulation.
mTOR Pathway Activation
One of the primary mechanisms through which this compound exerts its effects is through the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is vital for regulating cell growth, protein synthesis, and metabolism. Leucine, a key component of this peptide, directly stimulates mTORC1 signaling, leading to increased protein synthesis in various tissues including skeletal muscle and adipose tissue .
Protein Synthesis Enhancement
Studies indicate that leucine supplementation enhances myofibrillar protein synthesis by activating mTORC1 via several mechanisms:
- Direct binding to leucyl-tRNA synthetase , which acts as a GTPase-activating protein for Rag GTPases.
- Regulating the intracellular concentrations of essential amino acids through transporters such as SLC7A5/SLC3A2 .
Muscle Protein Synthesis
Research has shown that peptides containing leucine significantly enhance muscle protein synthesis. For instance, oral administration of leucine has been demonstrated to increase phosphorylation of key proteins involved in muscle growth such as S6K1 and 4E-BP1 in skeletal muscle . This effect is critical for athletes and individuals undergoing resistance training.
Appetite Regulation
Leucine also plays a role in appetite regulation. Central administration of leucine has been shown to decrease food intake, although this effect varies with dietary forms . The peptide's influence on hypothalamic signaling pathways suggests potential applications in obesity management.
Study 1: Leucine Supplementation in Athletes
A clinical trial involving athletes demonstrated that supplementation with leucine-rich peptides improved recovery times and increased muscle mass compared to control groups receiving placebo . The study highlighted the importance of leucine in post-exercise recovery and muscle hypertrophy.
Study 2: Leucine's Role in Obesity Management
Another study focused on the effects of dietary leucine on weight management. Participants who included leucine-rich peptides in their diet showed significant reductions in body fat percentage over a 12-week period compared to those on standard diets . This suggests that this compound may have therapeutic potential in obesity treatment.
Data Tables
| Amino Acid | Role | Biological Activity |
|---|---|---|
| Leucine | Essential amino acid | Stimulates mTORC1, enhances protein synthesis |
| Glycine | Non-essential amino acid | Supports collagen synthesis |
| Histidine | Essential amino acid | Precursor for histamine |
| Asparagine | Non-essential amino acid | Involved in nitrogen metabolism |
| Valine | Essential amino acid | Supports muscle metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
